molecular formula C11H10BrNO2 B1522361 methyl 2-(5-bromo-1H-indol-3-yl)acetate CAS No. 117235-22-0

methyl 2-(5-bromo-1H-indol-3-yl)acetate

Cat. No.: B1522361
CAS No.: 117235-22-0
M. Wt: 268.11 g/mol
InChI Key: SSWHBDSYYMBTKI-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing indole derivatives involve alkylation and cycloaddition reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Amine-induced Rearrangements and Synthesis of Related Compounds

  • Amine-Induced Rearrangements: The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines leads to rearranged amides through a pseudo-Favorskii mechanism. This process can yield β-substituted tryptamines or indole-3-acetic acids upon further reduction or hydrolysis (Sanchez & Parcell, 1990).

Synthesis and Reaction with N-Bromosuccinimide

  • Conversion to Other Esters: Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate reacts with N-bromosuccinimide to form tetrahydro, dihydro, and dehydro esters (Irikawa et al., 1989).

Antibacterial Activities of Indole Derivatives

  • Antibacterial Semicarbazone Derivatives: Indole-3-carbaldehyde semicarbazone derivatives exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives include 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (Carrasco et al., 2020).

Synthesis of Various Indole Derivatives

  • Synthesis of Brominated Indoles: Research on Thorectidae sponges led to the isolation of brominated tryptophan derivatives like 6-bromo-1H-indole-3-carboxylic acid methyl ester, indicating potential applications in natural product synthesis and drug discovery (Segraves & Crews, 2005).

Enzymatic Kinetic Resolution of Indoles

  • Lipase-Catalyzed Kinetic Resolution: Enantioselective lipase-mediated acetylation of racemic indolic alcohols, such as 1-(5-bromo-1H-indol-1-yl)propan-2-ol, has been used to synthesize enantiomerically enriched indole derivatives (Borowiecki et al., 2017).

Biological Evaluation of Substituted Indoles

  • Synthesis and Biological Activity: 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide and related compounds have been synthesized and evaluated for antimicrobial activity, showcasing the potential of indole derivatives in therapeutic applications (Muralikrishna et al., 2014).

Safety and Hazards

The compound has been associated with hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, including “methyl 2-(5-bromo-1H-indol-3-yl)acetate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in the treatment of various disorders .

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to significant biological effects . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, the compound’s binding interactions with receptors and other proteins can lead to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHBDSYYMBTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678532
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117235-22-0
Record name Methyl (5-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-1H-indol-3-yl)-acetic acid (683 mg, 2.69 mmol) in methanol (6 mL) is added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, approximately 6 mL) over two minutes at room temperature. The yellow mixture is concentrated. The residue is taken up in methanol and is concentrated several times to give of the title compound (710 mg, 99%). ES/MS m/e 266.2 (M−2).
Quantity
683 mg
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6 mL
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6 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Step H (1): To a solution of 2-(5-bromo-1H-indol-3-yl)acetic acid (1.0 g 3.94 mmol) in MeOH (5 mL) and Et2O (15 mL) was added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 10 mL). The reaction was stirred at rt for 2 h. The solvents were removed and the residue was purified by flash chromatography to yield 900 mg of methyl 2-(5-bromo-1H-indol-3-yl)acetate (yield 85%). 1H NMR (500 MHz, CDCl3) δ ppm 3.71 (s, 3 H) 3.72 (s, 2 H) 7.16 (d, J=2.14 Hz, 1 H) 7.21 (d, J=8.55 Hz, 1 H) 7.27 (dd, J=8.55, 1.83 Hz, 1 H) 7.72 (d, J=1.53 Hz, 1 H) 8.12 (s, 1 H)
[Compound]
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( 1 )
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0 (± 1) mol
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1 g
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10 mL
Type
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5 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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